molecular formula C13H11BF2O3 B1451926 (3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid CAS No. 1256358-50-5

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Cat. No. B1451926
CAS RN: 1256358-50-5
M. Wt: 264.03 g/mol
InChI Key: HCKLCQNNWBHEBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” is a chemical compound that belongs to the family of boronic acids. It has a molecular formula of C13H11BF2O3 and a molecular weight of 264.03 g/mol .


Molecular Structure Analysis

The molecular structure of “(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” consists of a boron atom attached to two fluorine atoms, an oxygen atom, and a phenyl ring. The boron atom is sp2-hybridized and contains an empty p-orbital .


Chemical Reactions Analysis

Boronic acids, including “(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid”, are commonly used in Suzuki-Miyaura cross-coupling reactions . These reactions are used to synthesize various organic compounds, including substituted 6-phenylpurine bases and nucleosides .


Physical And Chemical Properties Analysis

“(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” has a density of 1.3±0.1 g/cm3, a boiling point of 427.7±55.0 °C at 760 mmHg, and a flash point of 212.5±31.5 °C . It also has a molar refractivity of 64.5±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 194.4±5.0 cm3 .

Scientific Research Applications

Sensing Applications

Boronic acids, including the compound , are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications . These applications can be homogeneous assays or heterogeneous detection .

Biological Labelling

The key interaction of boronic acids with diols allows their utilization in various areas, including biological labelling . This can involve the interaction of boronic acids with proteins, their manipulation, and cell labelling .

Protein Manipulation and Modification

Boronic acids have shown significant growth in the area of protein interaction . They can be used for protein manipulation and modification, providing a valuable tool for biochemical research .

Separation Technologies

Boronic acids are also used in separation technologies . Their unique properties allow them to be used in the electrophoresis of glycated molecules .

Development of Therapeutics

Boronic acids are used in the development of therapeutics . Their interaction with various biological compounds makes them a valuable resource in the creation of new drugs .

Suzuki–Miyaura Coupling

The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . Boronic acids, including the compound , are used as reagents in this process .

Building Materials for Microparticles

Boronic acids are used as building materials for microparticles for analytical methods . This allows for the creation of complex structures with unique properties .

Controlled Release of Insulin

Boronic acids are used in polymers for the controlled release of insulin . This has significant implications for the treatment of diabetes .

Future Directions

The future directions of “(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid” could involve its use in the synthesis of various organic compounds via Suzuki-Miyaura cross-coupling reactions . Its potential applications in other chemical reactions and fields of study could also be explored.

properties

IUPAC Name

[3-[(2,3-difluorophenyl)methoxy]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BF2O3/c15-12-6-1-3-9(13(12)16)8-19-11-5-2-4-10(7-11)14(17)18/h1-7,17-18H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKLCQNNWBHEBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OCC2=C(C(=CC=C2)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50656273
Record name {3-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

CAS RN

1256358-50-5
Record name {3-[(2,3-Difluorophenyl)methoxy]phenyl}boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50656273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Reactant of Route 3
Reactant of Route 3
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3-((2,3-Difluorobenzyl)oxy)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.